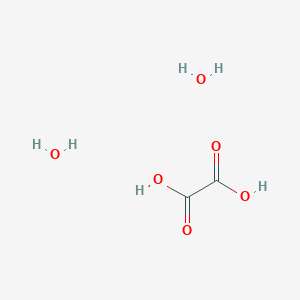

Oxalic acid dihydrate

Vue d'ensemble

Description

Oxalic acid dihydrate, also known as ethanedioic acid dihydrate, is an organic compound with the chemical formula (COOH)2·2H2O . It is a white crystalline solid that forms a colorless solution in water . It is widely used as an analytical reagent, a reducing agent for photographic films, a mordant in the dyeing process, and a purifying agent in the pharmaceutical industry .

Synthesis Analysis

Oxalic acid dihydrate can be synthesized by heating sodium formate in the presence of an alkali catalyst, by oxidizing carbohydrates with nitric acid, by heating sawdust with caustic alkalies, or by fermentation of sugar solutions in the presence of certain molds .

Molecular Structure Analysis

Oxalic acid dihydrate crystals are monoclinic and exhibit a space group P 2 1 / n. Each unit cell contains two molecules . The calculated crystal structures and X-ray powder diffraction patterns of these materials have been found to be in excellent agreement with the experimental information .

Chemical Reactions Analysis

Oxalic acid dihydrate undergoes many of the reactions characteristic of other carboxylic acids. For example, it forms esters such as dimethyl oxalate . It also reacts with bases like NaOH and KOH to form salts like sodium oxalate (Na2C2O4) and potassium oxalate (K2C2O4), respectively .

Physical And Chemical Properties Analysis

Oxalic acid dihydrate is a white crystalline solid that is odorless . It has a density of 1.653 g/cm^3 . It is highly soluble in water, with solubility increasing with temperature . The mechanical properties of oxalic acid dihydrate have been studied using rigorous theoretical solid-state methods based on density functional theory .

Applications De Recherche Scientifique

Catalyst in Chemical Synthesis

Oxalic acid dihydrate serves as a catalyst in the preparation of tetrahydroquinoline derivatives through the imino Diels-Alder reaction. It is also used as a homogeneous catalyst in the synthesis of highly functionalized piperidines via multi-component reactions .

Analytical Reagent

In analytical chemistry, it acts as a reagent, particularly in the reduction of photographic films and as a mordant in the dyeing process, influencing the color and fastness of dyes on fabrics .

Surface Treatment and Plating

It finds applications as a plating agent and surface treating agent. This includes its use in grinding processes and as a precipitating agent in rare-earth mineral processing .

Textile Industry

Oxalic acid dihydrate is utilized as a bleaching agent in textiles, helping to whiten or decolorize fabrics during manufacturing .

Esterification and Hydrolysis of Cellulose

It is used in the esterification and hydrolysis of cellulose due to its relatively low melting point, which allows for solvent-free reactions at moderate temperatures. This process is significant for modifying cellulose properties for various industrial applications .

Solid-State Chemistry

The compound’s mechanical properties are studied using theoretical solid-state methods, which are crucial for understanding its behavior under different physical conditions and for potential applications in materials science .

Green Chemistry

Oxalic acid dihydrate is explored as part of environmentally friendly protocols for synthesizing bioactive spirooxindole derivatives, showcasing its role in sustainable chemistry practices .

Mécanisme D'action

Target of Action

Oxalic acid dihydrate primarily targets the lactate dehydrogenase (LDH) enzyme . This enzyme plays a crucial role in the conversion of lactate to pyruvate in the body, a key step in the metabolic pathway . Oxalic acid dihydrate also affects the eyes, skin, respiratory system, and kidneys .

Mode of Action

The oxalate ion, a conjugate base of oxalic acid, acts as a competitive inhibitor of the LDH enzyme . This means it competes with the natural substrate (lactate) for the active site of the enzyme, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Oxalic acid dihydrate is involved in various biochemical pathways. It is a secondary metabolite secreted by fungi, bacteria, and plants . It plays a role in the degradation of the lignocellulose complex by fungi, which are considered to be the most effective degraders of wood . The active regulation of the oxalic acid concentration is linked with enzymatic activities .

Pharmacokinetics

Oxalic acid dihydrate is produced in the body by the metabolism of glyoxylic acid or ascorbic acid .

Result of Action

The action of oxalic acid dihydrate can lead to irritation of the eyes, skin, and mucous membrane; eye burns; localized pain, cyanosis; shock, collapse, convulsions; and kidney damage . In severe cases, it can cause perforations in the esophagus and stomach, which may result in serious infections and require surgery .

Action Environment

Oxalic acid dihydrate exhibits high solubility in water, which increases as temperatures rise . Its action, efficacy, and stability can be influenced by environmental factors such as temperature and pH .

Safety and Hazards

Orientations Futures

Oxalic acid dihydrate has been used to prepare oxalate precursor, which was employed for the synthesis of zinc oxide nanopowders . It is also a promising phase change material that may be useful for thermal energy storage .

Relevant Papers

The mechanical properties of oxalic acid dihydrate and anhydrous oxalic acid (α and β polymorphic forms) were obtained by using rigorous theoretical solid-state methods based on density functional theory . Another study focused on the physico-geometrical constraints of the kinetics of the thermal decomposition of solids as exemplified by the thermal dehydration of α-oxalic acid dihydrate .

Propriétés

IUPAC Name |

oxalic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2O4.2H2O/c3-1(4)2(5)6;;/h(H,3,4)(H,5,6);2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPUGOOGXGPIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)O)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2075003 | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid; Pellets or Large Crystals, Colorless solid; [ICSC] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS], COLOURLESS CRYSTALS. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 13-14 | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.65 g/cm³ | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

Oxalic acid dihydrate | |

CAS RN |

6153-56-6 | |

| Record name | Oxalic acid dihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153566 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanedioic acid, dihydrate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxalic acid dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2075003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K2L2IJ59O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

101-102 °C | |

| Record name | OXALIC ACID DIHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0707 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

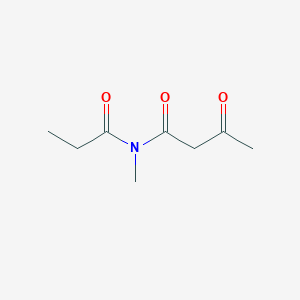

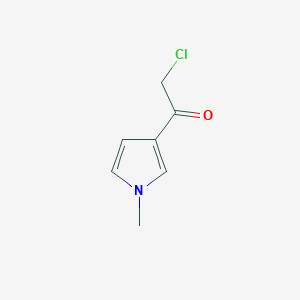

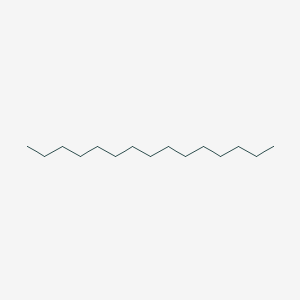

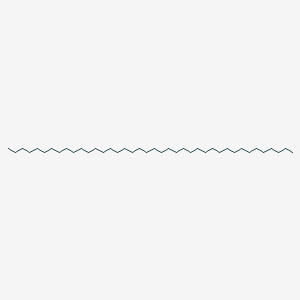

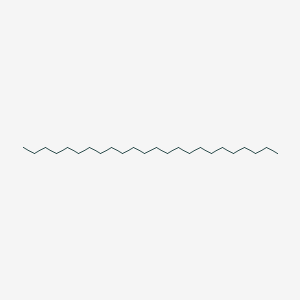

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

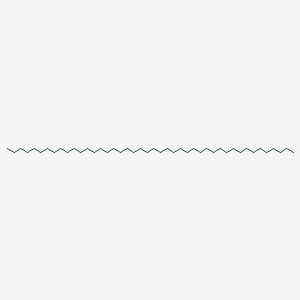

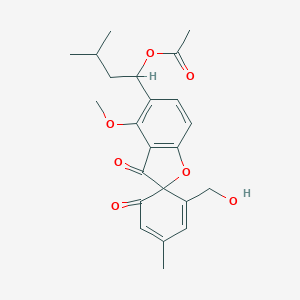

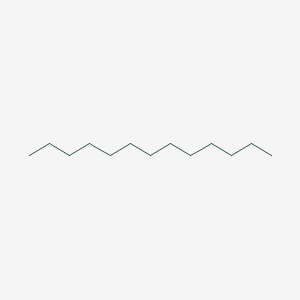

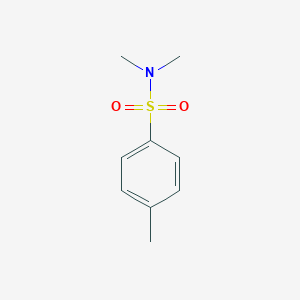

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.